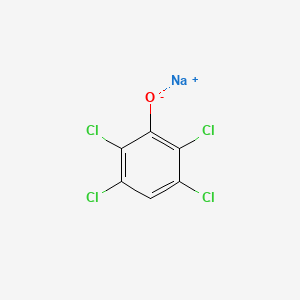

Sodium 2,3,5,6-tetrachlorophenolate

Description

Contextualization within Halogenated Phenols and Related Chemical Entities

Sodium 2,3,5,6-tetrachlorophenolate (B1264694) belongs to the broad class of halogenated phenols, which are organic compounds characterized by a phenol (B47542) structure substituted with one or more halogen atoms. nih.govacs.org This class is a significant focus of environmental science due to the persistence and potential for bioaccumulation of many of its members. nih.govnih.gov Chlorophenols, which feature chlorine atoms, are a prominent subgroup extensively used as biocides, including pesticides, herbicides, and disinfectants. dcceew.gov.auwikipedia.org

Halogenated phenolic compounds (HPCs) can be metabolites of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs). nih.govacs.org The structural characteristics of Na-2,3,5,6-TeCP, specifically its highly chlorinated benzene (B151609) ring, place it firmly within this context of environmentally relevant substances. Research into this compound often overlaps with studies on the fate and transformation of other chlorinated pollutants. For instance, 2,3,5,6-tetrachlorophenol (B165523) has been identified as a biodegradation product of polychlorinated benzenes. nih.gov The conversion of the parent phenol to its sodium salt can alter its environmental mobility, primarily by increasing its aqueous solubility. taylorandfrancis.com

Historical and Contemporary Academic Research Perspectives on Chlorophenol Derivatives

Historically, chlorophenol derivatives, including various tetrachlorophenols, were valued for their potent biocidal activity. dcceew.gov.au They were incorporated into a range of products, serving as wood preservatives, germicides, fungicides, and pesticides. dcceew.gov.aunih.gov This widespread industrial and agricultural use over decades led to their emergence as ubiquitous environmental contaminants, which in turn shifted the focus of academic research. nih.govnih.gov

Contemporary research perspectives are largely driven by the environmental presence of these compounds. Scientific inquiry now centers on the detection, degradation, and metabolic fate of chlorophenol derivatives. nih.govnih.govresearchgate.net Studies investigate the transformation of these compounds in various environmental matrices and biological systems. For example, research has shown that 2,3,5,6-tetrachlorophenol is a significant metabolite of the pesticide lindane in rats and can be formed from the metabolism of certain tetrachlorobenzene isomers in squirrel monkeys. nih.gov This highlights a modern research focus on understanding the metabolic pathways that produce or degrade these compounds, a critical aspect of assessing their environmental impact.

Isomeric Considerations and Their Academic Significance within Tetrachlorophenols (e.g., 2,3,5,6- vs. 2,3,4,6-TeCP)

The term "tetrachlorophenol" can refer to three different positional isomers, distinguished by the arrangement of the four chlorine atoms on the phenol ring: 2,3,4,5-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,5,6-tetrachlorophenol. wikipedia.orgwikipedia.org The specific positioning of these atoms gives each isomer a unique chemical identity and distinct physical, chemical, and biological properties. This structural variation is of high academic significance as it influences the behavior and effects of the compounds.

The difference between isomers is evident in their fundamental properties and metabolic fates. For instance, 2,3,5,6-TeCP and 2,3,4,6-TeCP exhibit different solubilities in various solvents; 2,3,5,6-TeCP is noted as soluble in benzene, whereas 2,3,4,6-TeCP dissolves in a broader range of solvents including acetone (B3395972), alcohol, and sodium hydroxide (B78521) solutions. dcceew.gov.au Furthermore, metabolic studies on 1,2,3,5-tetrachlorobenzene (B107539) in monkeys revealed that it was metabolized into multiple tetrachlorophenol isomers, including 2,3,4,6-TeCP (14% of the dose) and 2,3,5,6-TeCP (9% of the dose), indicating that different metabolic pathways are involved in their formation. nih.gov These isomeric distinctions are crucial for analytical chemistry, toxicology, and environmental science, as the presence and concentration of a specific isomer can have different implications.

Data Tables

Table 1: Comparative Physicochemical Properties of 2,3,5,6-Tetrachlorophenol and 2,3,4,6-Tetrachlorophenol

| Property | 2,3,5,6-Tetrachlorophenol | 2,3,4,6-Tetrachlorophenol |

|---|---|---|

| CAS Number | 935-95-5 cdc.gov | 58-90-2 cdc.gov |

| Molecular Formula | C₆H₂Cl₄O wikipedia.org | C₆H₂Cl₄O inchem.org |

| Molecular Mass | 231.9 g/mol wikipedia.org | 231.9 g/mol inchem.org |

| Appearance | Solid dcceew.gov.au | Brown solid inchem.org |

| Melting Point | ~110°C (for tetras) dcceew.gov.au | 70°C inchem.org |

| Solubility | Soluble in benzene. dcceew.gov.au | Very poorly soluble in water; soluble in sodium hydroxide, hot acetic acid, acetone, alcohol, benzene, chloroform, and ligroin. dcceew.gov.auinchem.orgnih.gov |

| log Pow (Octanol/Water Partition Coefficient) | Not explicitly found | 4.45 inchem.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,5-Tetrachlorobenzene |

| 2,3,4,5-Tetrachlorophenol |

| 2,3,4,6-Tetrachlorophenol |

| 2,3,5,6-Tetrachlorophenol |

| Lindane |

| Phenol |

| Polychlorinated Biphenyls (PCBs) |

Structure

2D Structure

Properties

CAS No. |

85712-07-8 |

|---|---|

Molecular Formula |

C6H2Cl4NaO |

Molecular Weight |

254.9 g/mol |

IUPAC Name |

sodium;2,3,5,6-tetrachlorophenolate |

InChI |

InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)5(10)6(11)4(2)9;/h1,11H; |

InChI Key |

NZNYWRPPJHLSJO-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl.[Na+] |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl.[Na] |

Other CAS No. |

85712-07-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium 2,3,5,6 Tetrachlorophenolate

Precursor Synthesis via Controlled Phenol (B47542) Chlorination

The foundational step in producing Sodium 2,3,5,6-tetrachlorophenolate (B1264694) is the synthesis of its precursor, 2,3,5,6-tetrachlorophenol (B165523). This is typically achieved through the controlled chlorination of phenol or less-chlorinated phenols. The direct chlorination of phenol is fraught with challenges, primarily the formation of a complex mixture of isomers and varying degrees of chlorination. google.comgoogle.com Therefore, achieving isomer specificity is the most critical aspect of this synthetic stage.

Optimization of Chlorination Reaction Conditions for Isomer Specificity

The regioselectivity of phenol chlorination is highly dependent on the choice of chlorinating agent, catalyst, and solvent. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of the phenol ring is a strong activating, ortho-para directing group. However, controlling the substitution pattern to achieve the specific 2,3,5,6-tetrachloro configuration is non-trivial.

Research into the selective chlorination of phenols has shown that Lewis acid catalysts and specialized co-catalysts can significantly influence the position of chlorination. mdpi.com For instance, catalysts can modulate the electrophilicity of the chlorinating agent and interact with the phenol's hydroxyl group, thereby steering the incoming electrophile to a specific position. While direct, single-step synthesis of 2,3,5,6-tetrachlorophenol from phenol is not typically feasible due to the formation of numerous isomers, the principles of catalyzed chlorination are central. A more common strategy involves the stepwise chlorination of a specific chlorophenol precursor.

Key parameters optimized to enhance isomer specificity include:

Catalyst System: The use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is common. The choice and concentration of the catalyst can affect the isomer ratio. mdpi.com

Co-catalysts: Certain sulfur compounds, such as dialkyl sulfides, have been shown to dramatically improve para-selectivity in the presence of AlCl₃. mdpi.com

Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are often used in chlorination reactions. google.com

Temperature: Reaction temperature must be carefully controlled to prevent side reactions and the formation of unwanted by-products. Chlorination of p-aminophenol to its tetrachloro-derivative, a related process, is conducted at temperatures between 30-100°C. google.com

Table 1: Effect of Catalysts on Regioselectivity of Phenol Chlorination This table illustrates general principles of catalyst effects on chlorination selectivity, as specific data for 2,3,5,6-tetrachlorophenol synthesis is not readily available.

Strategies for Maximizing 2,3,5,6-Tetrachlorophenol Yield

Maximizing the yield of the desired 2,3,5,6-tetrachlorophenol precursor involves minimizing the formation of both under-chlorinated and over-chlorinated species, as well as preventing degradation reactions. As the degree of chlorination on the phenol ring increases, further substitution becomes more difficult, often requiring harsher conditions which can lead to undesirable side reactions. google.com

A key issue in the synthesis of highly chlorinated phenols is the formation of oxidized by-products, such as chlorocyclohexadienones. google.com These unstable compounds can lead to a variety of impurities, significantly lowering the yield of the target molecule.

Strategies to maximize yield include:

Controlled Addition of Chlorinating Agent: A slow, controlled addition of the chlorinating agent (e.g., chlorine gas) ensures that the reaction proceeds smoothly and minimizes localized excess of the reagent, which could lead to over-chlorination.

Use of a Suitable Precursor: Rather than starting from phenol, industrial synthesis would likely involve the chlorination of a di- or trichlorophenol that already has the desired substitution pattern, simplifying the reaction and increasing selectivity.

Reaction Monitoring: Continuous monitoring of the reaction mixture using techniques like gas chromatography allows for the reaction to be stopped once the maximum concentration of the target product is achieved. A patent for a related synthesis specifies halting the reaction when the target product is detected at >95% and the starting material is <0.5%. google.com

Conversion to Sodium Salt (Phenolate Formation)

Once the 2,3,5,6-tetrachlorophenol precursor has been synthesized and purified, it is converted to its sodium salt form to enhance properties such as water solubility. This conversion is a straightforward acid-base neutralization reaction.

Neutralization Reaction Parameters for Efficient Phenolate (B1203915) Formation

2,3,5,6-Tetrachlorophenol is an acidic compound due to the electron-withdrawing nature of the four chlorine atoms, which stabilize the corresponding phenolate anion. The formation of the sodium salt is achieved by reacting the tetrachlorophenol with a suitable sodium base, most commonly sodium hydroxide (B78521) (NaOH).

The reaction is as follows: C₆H₂Cl₄O + NaOH → C₆HCl₄NaO + H₂O

Efficient formation of the phenolate depends on several parameters, which are summarized in the table below.

Table 2: Key Parameters for Sodium 2,3,5,6-tetrachlorophenolate Formation

Role of Reducing Agents in Preventing Oxidative Degradation during Synthesis

Throughout the synthesis process, particularly during the high-energy chlorination steps, there is a risk of oxidative degradation. Chlorophenols can react with strong oxidants, and unstable oxidized intermediates can form. google.comdcceew.gov.au While not always explicitly required during the final neutralization step, the presence of trace impurities or residual oxidants from the preceding chlorination can compromise the purity of the final sodium salt.

The role of a reducing agent, if added during the synthesis or workup, is to quench these oxidative species. Mild reducing agents can be used to convert unstable, colored by-products (like quinones or their precursors) back into the desired phenol, thereby improving the purity and color of the final product. merckmillipore.com The Staudinger and Wolff-Kishner reductions are examples of powerful reactions for transforming specific functional groups, illustrating the principle of using reducing agents to achieve a desired chemical state. merckmillipore.com In the context of phenolate synthesis, a milder agent would be chosen to selectively remove oxidizing impurities without affecting the aromatic ring or the phenolate itself.

Industrial-Scale Preparation and Purification Techniques

Transitioning the synthesis of this compound to an industrial scale requires a focus on efficiency, cost-effectiveness, safety, and waste minimization. The purification of the 2,3,5,6-tetrachlorophenol intermediate is a critical step, as the purity of this precursor directly dictates the purity of the final sodium salt.

Industrial purification techniques may include:

Fractional Distillation: If the chlorination process results in a mixture of chlorophenol isomers, fractional distillation can be used to separate them based on their different boiling points. dcceew.gov.au

Recrystallization: This is a primary method for purifying the solid 2,3,5,6-tetrachlorophenol intermediate. The crude product is dissolved in a hot solvent in which it is soluble, and then cooled to allow the purified phenol to crystallize, leaving impurities behind in the solvent.

Washing: The purified solid is typically washed to remove any remaining soluble impurities. A patent for a related synthesis specifies washing the solid with water until the pH value is 5, indicating removal of acidic residues. google.com

Catalyst Recycling: To improve economic viability and reduce environmental impact, industrial processes often incorporate steps for catalyst recovery and recycling. google.com

Once the highly pure 2,3,5,6-tetrachlorophenol is obtained, its conversion to the sodium salt is performed in large-scale reactors. The final product, this compound, is then dried, milled to the desired particle size, and packaged.

Analytical Methodologies for the Characterization and Quantification of Sodium 2,3,5,6 Tetrachlorophenolate

Chromatographic Techniques for Separation and Detection

Chromatography stands as a cornerstone for the analysis of sodium 2,3,5,6-tetrachlorophenolate (B1264694), with both gas and liquid phase methods being extensively utilized.

Gas Chromatography (GC) Coupled with Various Detection Systems

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like the derivatized form of 2,3,5,6-tetrachlorophenol (B165523). To enhance volatility and thermal stability, chlorophenols are often derivatized, for example, through acetylation with acetic anhydride (B1165640) in an alkaline solution to form more volatile esters. s4science.at This derivatization step makes them more amenable to GC analysis.

Commonly used detectors for the analysis of chlorophenols include:

Electron Capture Detection (ECD): Known for its high sensitivity to halogenated compounds, making it particularly suitable for detecting tetrachlorophenols.

Flame Ionization Detection (FID): A more general-purpose detector that responds to a wide range of organic compounds.

Mass Spectrometry (MS): Provides not only quantification but also structural information, leading to highly specific and reliable identification.

Research has demonstrated the use of GC coupled with mass spectrometry (GC-MS) for the determination of various chlorophenols. s4science.at The NIST WebBook provides mass spectral data for 2,3,5,6-tetrachlorophenol, which is essential for its identification using GC-MS. nist.gov

Table 1: GC-MS Parameters for Chlorophenol Analysis

| Parameter | Condition |

|---|---|

| Derivatization | Acetylation with acetic anhydride |

| Column | Varies, e.g., capillary columns |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer |

Liquid Chromatography (LC) Techniques, including Reverse-Phase and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating non-volatile or thermally labile compounds. For sodium 2,3,5,6-tetrachlorophenolate, which is a salt and thus non-volatile, HPLC is an ideal analytical method. Reverse-phase HPLC is the most common mode used for the separation of chlorophenols. sielc.com

In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A typical mobile phase for separating 2,3,5,6-tetrachlorophenol consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to ensure the phenol (B47542) is in its protonated form. sielc.com For applications requiring mass spectrometry detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Application of Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS), coupled with either GC or LC, offers significant advantages in terms of selectivity and sensitivity for the analysis of 2,3,5,6-tetrachlorophenolate, especially in complex samples. nih.govresearchgate.net This technique involves the selection of a specific parent ion of the analyte, its fragmentation in a collision cell, and the subsequent detection of one or more specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces background noise and matrix interferences.

The use of GC-MS/MS has been proposed for determining chlorophenols at sub-ppb levels in drinking water. nih.gov This method's high sensitivity allows for the analysis of small sample volumes. Similarly, LC-MS/MS with an electrospray ionization (ESI) source operating in negative mode is effective for detecting chlorophenols in environmental samples like sewage sludge and soil. researchgate.net The optimization of MS/MS parameters, such as collision energy, is crucial for achieving the desired sensitivity and specificity. researchgate.net

Table 2: Example LC-MS/MS Parameters for Chlorophenol Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-phase HPLC |

| Ionization Source | Electrospray Ionization (ESI) in negative mode |

| MS Analyzer | Triple quadrupole or ion trap |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data synthesized from multiple sources. researchgate.netulisboa.pt

Electrophoretic Techniques for Analysis (e.g., Capillary Electrophoresis (CE))

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orgyoutube.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. wikipedia.org

For the analysis of chlorophenols, capillary zone electrophoresis (CZE) is a commonly employed mode. The separation of chlorophenol isomers can be significantly influenced by the pH of the electrophoretic buffer. epa.gov Studies have shown that 18 positional isomers of chlorophenols can be separated using CE coupled with electrospray ionization-ion trap mass spectrometry (CE-MS). nih.gov In CE-MS, the [M-H]⁻ ion is typically the base peak for chlorophenols. nih.gov The development of in-capillary solid-phase extraction-capillary electrophoresis methods has further enhanced the sensitivity, achieving detection limits in the ng/mL range for some chlorophenols in water samples. nih.gov

Advanced Sample Preparation and Pre-concentration Methods for Complex Matrices

The accurate quantification of this compound in complex matrices like environmental or biological samples often requires extensive sample preparation to remove interfering substances and pre-concentrate the analyte.

Liquid-Liquid Extraction (LLE) using Solvents like Methyl-tert-butyl ether (MTBE) and Dichloromethane (DCM)

Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique. libretexts.orglibretexts.orgyoutube.com It relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For the extraction of 2,3,5,6-tetrachlorophenol from aqueous samples, the pH of the water is often adjusted to an acidic level using an acid like hydrochloric acid to ensure the phenol is in its protonated, less polar form, thereby facilitating its transfer into the organic solvent. bartleby.com

Commonly used organic solvents for the LLE of chlorophenols include:

Dichloromethane (DCM): A dense, non-flammable solvent that is effective for extracting a wide range of organic compounds.

Methyl-tert-butyl ether (MTBE): An alternative to diethyl ether with lower volatility and peroxide-forming tendencies.

The choice of solvent depends on the specific properties of the analyte and the sample matrix. After extraction, the organic phase containing the analyte is typically concentrated before analysis by GC or HPLC.

Solid Phase Extraction (SPE) and Microextraction Variants (e.g., Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE))

The determination of this compound and other chlorophenols in various matrices often requires an extraction and preconcentration step to isolate the analytes from interfering components and to enhance sensitivity. Solid Phase Extraction (SPE) and its microextraction variants are powerful techniques for this purpose.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid sample. For chlorophenols, the process typically involves acidifying the aqueous sample to a pH of around 2 to ensure the phenols are in their non-ionized, less polar form, making them more amenable to retention on common sorbents. The choice of sorbent is critical and depends on the specific characteristics of the analytes and the sample matrix.

Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that utilizes a small, coated fiber to adsorb analytes from a sample. nih.gov The fiber is either immersed directly into the liquid sample (direct immersion) or exposed to the vapor phase above the sample (headspace SPME). nih.gov For the analysis of chlorophenols, polyacrylate or polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) coated fibers are commonly employed. nih.govacs.org After an optimized extraction time, the fiber is withdrawn and transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. acs.orgsuperchroma.com.tw The efficiency of SPME can be influenced by factors such as sample pH, ionic strength, extraction time, and agitation. nih.govacs.org For instance, adjusting the sample to pH 2 and saturating it with sodium chloride can significantly improve the extraction efficiency for chlorophenols. acs.org

Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a higher extraction phase volume compared to SPME, leading to greater enrichment of analytes. nih.govnih.gov SBSE uses a magnetic stir bar coated with a thick layer of an extracting phase, most commonly polydimethylsiloxane (PDMS). nih.govresearchgate.net The stir bar is placed in the sample and stirred for a defined period to allow for the extraction of analytes. nih.gov Like SPME, SBSE is an equilibrium technique based on the partitioning of the analyte between the sample matrix and the PDMS coating. nih.govresearchgate.net This method is particularly effective for extracting organic compounds from aqueous matrices and is considered an environmentally friendly "green" technique as it minimizes or eliminates the need for organic solvents. nih.gov After extraction, the stir bar is removed, rinsed, dried, and the analytes are typically thermally desorbed for GC analysis. nih.gov

Table 1: Comparison of Microextraction Techniques for Chlorophenol Analysis

| Technique | Principle | Typical Sorbent/Coating | Key Advantages | Common Application |

|---|---|---|---|---|

| Solid Phase Microextraction (SPME) | Equilibrium-based extraction onto a coated fiber. nih.gov | Polyacrylate, PDMS/DVB. nih.govacs.org | Solvent-free, simple, integrates sampling and preconcentration. nih.gov | Analysis of volatile and semi-volatile compounds in water and air. superchroma.com.tw |

| Stir Bar Sorptive Extraction (SBSE) | Equilibrium-based extraction onto a coated stir bar. researchgate.net | Polydimethylsiloxane (PDMS). nih.gov | High enrichment factor due to larger phase volume, solventless. nih.govnih.gov | Trace analysis of organic compounds in aqueous samples like urine or drinking water. nih.govnih.gov |

Derivatization Strategies for Improved Analyte Volatility and Detectability

Gas chromatography (GC) is a primary technique for the analysis of chlorophenols, but their inherent polarity and low volatility, due to the presence of a hydroxyl group, can lead to poor chromatographic performance, such as peak tailing and low sensitivity. acs.orgyoutube.com Derivatization is a chemical modification process used to convert the polar analytes into less polar, more volatile, and more thermally stable derivatives, thus improving their behavior in the GC system. acs.orgyoutube.com

For chlorophenols like 2,3,5,6-tetrachlorophenol, the most common derivatization strategy is silylation . This process involves replacing the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. acs.orgnih.gov The reaction converts the polar phenol into a more volatile silyl (B83357) ether, which is better suited for GC analysis. acs.org The derivatization reaction conditions, including the choice of solvent, reaction time, and temperature, must be optimized to ensure the reaction proceeds to completion. acs.orgyoutube.com For example, studies have shown that silylation of chlorophenols with BSTFA can be completed rapidly (within 15 seconds) at room temperature when acetone (B3395972) is used as the solvent. acs.orgnih.gov

Another derivatization method is acetylation , where the hydroxyl group is converted into an acetate (B1210297) ester. This is typically achieved by reacting the phenol with acetic anhydride in the presence of a catalyst. The resulting acetylated derivatives are more volatile and exhibit better chromatographic properties than the parent compounds.

The benefits of derivatization are manifold:

Increased Volatility: Reduces the boiling point of the compound, allowing it to be analyzed by GC at lower temperatures. youtube.com

Improved Thermal Stability: Prevents the analyte from decomposing at the high temperatures of the GC injector and column. youtube.com

Enhanced Detectability: Can introduce specific functional groups that increase the response of detectors like the electron capture detector (ECD) or improve mass spectrometric fragmentation patterns for better sensitivity and selectivity. youtube.com

Better Peak Shape: Reduces intermolecular interactions, leading to sharper, more symmetrical chromatographic peaks and improved resolution. acs.org

Method Validation and Performance Criteria in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com It is a critical requirement for quality assurance and is mandated by most regulatory bodies and quality standards. wjarr.comepa.gov The validation process involves evaluating several key performance characteristics to ensure the reliability, consistency, and accuracy of the analytical results. wjarr.comcertified-laboratories.com

Assessment of Linearity, Trueness, Precision, Detection Limits, Sensitivity, Specificity, and Selectivity

The performance of an analytical method for quantifying this compound is defined by a set of internationally recognized validation parameters. certified-laboratories.coma3p.org

Linearity and Range : Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.comelementlabsolutions.com It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is often recommended) and performing a linear regression analysis on the response versus concentration data. wjarr.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.comyoutube.com

Trueness (Accuracy) : Accuracy, or more correctly termed trueness, refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. a3p.orgelementlabsolutions.com It is often assessed by analyzing certified reference materials (CRMs) or by performing spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. youtube.com

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is assessed at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time (intra-assay precision). youtube.com

Intermediate Precision : Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. youtube.com

Reproducibility : Precision between different laboratories (inter-laboratory trials). youtube.com

Detection Limits (LOD and LOQ) :

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. a3p.orgelementlabsolutions.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. a3p.org These limits are crucial for trace analysis and are often determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response of blank samples. youtube.comnih.gov

Sensitivity : This refers to the method's ability to discriminate between small differences in analyte concentration. It is represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. elementlabsolutions.com

Specificity and Selectivity : Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comyoutube.com Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other components in the sample. youtube.com For chromatographic methods, specificity is demonstrated by achieving good resolution between the analyte peak and other peaks and by using detection techniques like mass spectrometry (MS) to confirm peak identity.

Table 2: Key Method Validation Parameters

| Parameter | Definition | Common Assessment Method |

|---|---|---|

| Linearity | Ability to elicit results directly proportional to analyte concentration. wjarr.comelementlabsolutions.com | Analysis of 5+ standards, linear regression (r²). wjarr.com |

| Trueness (Accuracy) | Closeness of measured value to the true value. a3p.orgelementlabsolutions.com | Spike recovery studies, analysis of Certified Reference Materials (CRMs). youtube.com |

| Precision | Closeness of repeated measurements to each other. elementlabsolutions.com | Repeatability, intermediate precision, and reproducibility studies (RSD%). youtube.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. elementlabsolutions.com | Signal-to-noise ratio of 3:1. youtube.com |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably measured and quantified. a3p.org | Signal-to-noise ratio of 10:1. youtube.comnih.gov |

| Specificity/Selectivity | Ability to measure the analyte in the presence of interfering substances. elementlabsolutions.comyoutube.com | Peak purity analysis, comparison with a reference standard, MS confirmation. |

Use of Isotope Dilution for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and trueness in quantification. The method relies on the addition of a known amount of a stable, isotopically labeled version of the target analyte to the sample before any sample preparation or extraction. nih.govnih.gov For the analysis of 2,3,5,6-tetrachlorophenol, a carbon-13 labeled analogue (e.g., ¹³C₆-2,3,5,6-tetrachlorophenol) would serve as the ideal internal standard. acs.orgnih.gov

The principle of IDMS is that the isotopically labeled standard behaves chemically and physically identically to the native (unlabeled) analyte throughout the entire analytical process, including extraction, derivatization, and injection. nih.govyoutube.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the labeled standard. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass difference. Quantification is based on the measured ratio of the response of the native analyte to that of the isotopically labeled standard. nih.gov

This approach effectively corrects for variations in extraction efficiency, matrix effects (signal suppression or enhancement in the ion source), and instrument variability. nih.govnih.gov The use of isotope dilution is particularly valuable for complex matrices, such as environmental or biological samples, where quantitative recovery can be challenging. Studies have demonstrated that IDMS methods can achieve high recoveries (e.g., 87-102%) and very low detection limits for chlorophenols and other phenolic compounds. nih.gov

Quality Assurance and Quality Control in Environmental and Chemical Analysis

The cornerstone of a QA program in an analytical laboratory is the Quality Assurance Project Plan (QAPP) . epa.gov This formal document outlines in detail all the procedures and protocols for a specific project, including study design, sample collection, analytical methods, data management, and the specific QC measures that will be implemented. epa.gov

Key elements of a comprehensive QA/QC program for the analysis of a compound like this compound include:

Standard Operating Procedures (SOPs) : Detailed, written instructions for all routine laboratory operations, from sample receipt and storage to the execution of specific analytical methods and instrument maintenance. energy.govresearchgate.net

Personnel Training and Qualification : Ensuring that all analysts are thoroughly trained and their proficiency is documented and regularly assessed. energy.govresearchgate.net

Sample Management : Strict chain-of-custody procedures to track samples from collection to disposal, ensuring sample integrity. energy.gov This includes using appropriate, pre-cleaned containers and adhering to preservation and holding time requirements. ucf.edu

Instrument Calibration and Maintenance : Regular calibration of instruments using certified standards and routine preventative maintenance to ensure optimal performance. ucf.edu

Use of Quality Control Samples : The routine analysis of various QC samples to monitor and validate the performance of the analytical method:

Method Blanks : A sample containing all reagents but no analyte, used to check for contamination during the analytical process. youtube.com

Field and Trip Blanks : Blanks taken into the field to assess potential contamination during sampling and transport. energy.gov

Duplicate Samples : Two separate samples taken from the same source and analyzed independently to assess method precision. energy.gov

Spiked Samples (Matrix Spikes) : A sample to which a known amount of the analyte is added to assess accuracy (recovery) and potential matrix effects. youtube.com

Certified Reference Materials (CRMs) : Materials of a known, certified concentration used to verify the accuracy of the method.

Data Verification and Validation : A systematic process of reviewing data to ensure it meets established quality criteria and is adequate for its intended use before being reported. energy.gov

Proficiency Testing : Participation in inter-laboratory comparison studies, where the laboratory analyzes "blind" samples from an external provider to get an independent assessment of its analytical performance. energy.gov

By implementing these QA/QC measures, a laboratory can minimize sources of error and ensure that the analytical results for this compound are reliable and meet the data quality objectives of the monitoring program. epa.govenergy.gov

Environmental Behavior and Remediation Strategies for Sodium 2,3,5,6 Tetrachlorophenolate Contamination

Occurrence and Distribution in Environmental Matrices

The industrial use of Sodium 2,3,5,6-tetrachlorophenolate (B1264694) has resulted in its detection in various environmental compartments, including industrial effluents and water sources.

Presence in Industrial Effluents and By-products (e.g., Paper Industry, Wood Preservation)

Sodium 2,3,5,6-tetrachlorophenolate, and its acidic form 2,3,5,6-tetrachlorophenol (B165523), have been historically used as wood preservatives. This application has led to the contamination of soil and groundwater at wood treatment facilities. clu-in.org While the use of many chlorophenols has been restricted, their legacy as contaminants persists in these industrial sites.

Furthermore, 2,3,5,6-tetrachlorophenol can be a degradation product of other chlorinated compounds. For instance, it has been identified as a product of the breakdown of pentachlorophenol (B1679276) (PCP), another widely used wood preservative. who.intnih.gov It has also been produced through the alkaline hydrolysis of hexachlorobenzene. cdc.gov

Detection in Water Sources (e.g., Groundwater, Drinking Water) and Environmental Assessment

The presence of 2,3,5,6-tetrachlorophenol has been confirmed in groundwater, particularly at sites associated with industrial waste. A 2022 investigation at the Benduff Landfill in County Cork, Ireland, included 2,3,5,6-tetrachlorophenol in its analysis of speciated phenols in groundwater samples. epa.ie In one set of analyses, the concentration of 2,3,5,6-tetrachlorophenol was below the detection limit of <0.20 µg/L. epa.ie

Regarding drinking water, a study in Rio de Janeiro, Brazil, which validated analytical methods for determining various chlorophenols in tap water, included 2,3,5,6-tetrachlorophenol in its list of analytes. scielo.br In the analyzed tap water samples, which were collected from both wells and surface sources, 2,3,5,6-tetrachlorophenol was below the limit of quantification. scielo.br Health Canada has also listed 2,3,5,6-tetrachlorophenol as one of the 19 chlorophenol congeners that could be present in drinking water. canada.ca

Environmental Fate Processes and Persistence

Once released into the environment, this compound is subject to various transport and transformation processes that determine its persistence and ultimate fate.

Persistence in Aquatic and Terrestrial Systems due to Resistance to Degradation

Chlorophenols, in general, are considered moderately persistent in the environment. cdc.gov Their resistance to biodegradation tends to increase with the number of chlorine atoms on the phenol (B47542) ring. cdc.gov

In aquatic systems, the persistence of 2,3,5,6-tetrachlorophenol can be significant. Under anaerobic conditions in a sediment-water system, it was observed that 61.5% of the initial amount of 2,3,5,6-tetrachlorophenol degraded over a period of 8 weeks. echemi.com In an aerobic sediment-water system, a lag period of 26 days was noted before degradation commenced. echemi.com The half-life of most chlorophenols in the natural environment is generally short, rarely exceeding a month. gov.bc.ca

In terrestrial systems, the mobility and degradation of chlorophenols are influenced by soil properties such as pH and organic matter content. While specific persistence data for 2,3,5,6-tetrachlorophenol in soil is limited, the general behavior of tetrachlorophenols suggests a potential for moderate to high persistence.

Abiotic Degradation in Atmospheric and Aqueous Phases (e.g., Photochemical Degradation, Hydroxyl Radical Reactions)

Abiotic processes, particularly those driven by sunlight, play a role in the degradation of 2,3,5,6-tetrachlorophenol.

Photochemical Degradation: In aqueous environments, photolysis can contribute to the breakdown of 2,3,5,6-tetrachlorophenol. When irradiated with light of wavelengths greater than or equal to 285 nm in an acetonitrile-water mixture, 19% of the initial 2,3,5,6-tetrachlorophenol disappeared in 6 hours, and 69% disappeared in 24 hours. The primary photoproduct identified was 2,3,5-trichlorophenol, indicating that reductive dechlorination is a key degradation pathway. echemi.com

Hydroxyl Radical Reactions: In the atmosphere, vapor-phase 2,3,5,6-tetrachlorophenol is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. echemi.comnih.gov The estimated atmospheric half-life for this reaction is approximately 10 days. echemi.comnih.gov The rate constant for the vapor-phase reaction of 2,3,5,6-tetrachlorophenol with hydroxyl radicals has been estimated to be 1.5 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.comnih.gov The reaction with hydroxyl radicals is also a significant degradation pathway in aqueous systems.

| Process | Matrix | Conditions | Degradation/Half-life | Primary Product |

|---|---|---|---|---|

| Photochemical Degradation | Acetonitrile-Water | λ ≥ 285 nm | 19% in 6 hrs, 69% in 24 hrs | 2,3,5-Trichlorophenol |

| Hydroxyl Radical Reaction | Atmosphere (vapor phase) | - | ~10 days (estimated half-life) | - |

Formation of Secondary Pollutants during Environmental Transformations (e.g., PCDDs, PCDFs from combustion)

A significant concern with chlorophenols is their potential to form highly toxic secondary pollutants, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly during thermal processes like combustion. inchem.org The thermal decomposition of pentachlorophenol or its sodium salt can yield significant amounts of PCDDs and PCDFs, and 2,3,5,6-tetrachlorophenol has been identified as a degradation product of PCP. who.int

The condensation of chlorophenols is a recognized pathway for the formation of PCDD/Fs. researchgate.net While direct studies on PCDD/F formation specifically from 2,3,5,6-tetrachlorophenol are not extensively detailed in the provided search results, the general principle applies to this class of compounds. The heating or burning of materials treated with chlorophenols can lead to the generation of these hazardous by-products.

Bioremediation Approaches for Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic or non-toxic substances. For contaminants like this compound, this approach offers a cost-effective and environmentally friendly alternative to traditional physicochemical methods. nih.govresearchgate.net Various bacteria and fungi have demonstrated the ability to break down highly chlorinated phenols, making them key players in the restoration of contaminated sites. researchgate.net

The biodegradation of tetrachlorophenol is accomplished by a diverse range of microorganisms, including both bacteria and fungi, which have evolved specific enzymatic systems to utilize such compounds as a source of carbon and energy. nih.gov Bacterial strains from genera such as Pseudomonas, Sphingomonas, Nocardioides, and Rhodococcus have been identified as effective degraders of various chlorophenols. nih.govnih.govmdpi.com For instance, Sphingomonas sp. and Nocardioides sp. have been shown to mineralize 2,3,4,6-tetrachlorophenol, a compound structurally similar to this compound, indicated by the release of stoichiometric amounts of chloride ions. nih.gov

Under anaerobic conditions, a primary degradation mechanism is reductive dechlorination, where bacteria replace chlorine atoms on the phenolic ring with hydrogen atoms. nih.gov This process is crucial as it typically transforms highly chlorinated, recalcitrant phenols into lesser chlorinated compounds that are more amenable to subsequent aerobic degradation. nih.gov

Among fungi, white-rot fungi, such as Phanerochaete chrysosporium, are particularly adept at degrading a wide array of persistent organic pollutants, including chlorophenols. researchgate.netnih.govnih.gov These fungi possess a powerful, non-specific extracellular lignin-degrading enzyme system that is also capable of oxidizing these contaminants. nih.govnih.govresearchgate.net The degradation by P. chrysosporium can lead to complete mineralization of the compound, as confirmed by the recovery of nearly stoichiometric amounts of chloride ions. nih.gov

The remarkable degradative ability of white-rot fungi stems from their secretion of potent extracellular enzymes, primarily lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase (Lac). biorxiv.orgnih.govresearchgate.net These enzymes are the key agents in the initial attack on complex aromatic structures like tetrachlorophenols. researchgate.net

Lignin Peroxidase (LiP) : LiP is a heme-containing peroxidase that, in the presence of hydrogen peroxide (H₂O₂), can oxidize non-phenolic aromatic compounds with high redox potentials. nih.govmdpi.com It generates aryl cation radicals, initiating a cascade of reactions that lead to the breakdown of the pollutant. mdpi.com

Manganese Peroxidase (MnP) : MnP, another heme peroxidase, requires H₂O₂ and Mn²⁺ for its catalytic activity. nih.govmdpi.com It oxidizes Mn²⁺ to the highly reactive Mn³⁺, which is chelated by organic acids (like oxalate) produced by the fungus. mdpi.com This Mn³⁺-chelate complex then acts as a diffusible oxidizer, attacking the phenolic components of lignin and pollutants like tetrachlorophenol. mdpi.comnih.gov

Together, these enzymes catalyze oxidative dechlorination reactions, often followed by quinone reduction steps, which progressively remove chlorine atoms from the aromatic ring before its eventual cleavage and mineralization. nih.gov The complete degradation of the contaminant often requires the synergistic action of both the fungal mycelium and these extracellular proteins. nih.gov

To improve the efficiency, stability, and applicability of bioremediation in real-world scenarios, several enhanced strategies have been developed.

Immobilized Enzymes and Microorganisms : Immobilization involves attaching microbial cells or their enzymes to inert carriers, such as granular clay, polyvinyl alcohol (PVA), or sodium alginate. biorxiv.orgnih.gov This technique offers significant advantages, including increased stability of the biocatalyst, protection from harsh environmental conditions, and the ability to reuse the immobilized agent for multiple treatment cycles. researchgate.netresearchgate.net Studies have shown that immobilizing white-rot fungi can lead to exceptionally high degradation rates; for example, an immobilized mixed culture of T. versicolor and P. sajor-caju achieved a 99.33% degradation of 2,4-dichlorophenol (B122985) within 96 hours. biorxiv.org Similarly, immobilized enzymes have demonstrated high removal rates for 2,4,6-trichlorophenol (B30397) in both water (94.72%) and contaminated soil (73.17%). nih.gov

Fungal Microbial Fuel Cells (FFCs) : FFCs represent an innovative technology that couples pollutant degradation with bioelectricity generation. mdpi.comresearchgate.net In an FFC, fungi act as biocatalysts in the anode chamber, oxidizing organic pollutants under anaerobic conditions. mdpi.comcabidigitallibrary.org This process releases electrons, which are transferred to the anode and flow through an external circuit to the cathode, generating an electric current. mdpi.com FFCs are versatile and can treat a wide range of pollutants found in wastewater. cabidigitallibrary.orgresearchgate.net This technology is considered a sustainable approach as it can remediate contaminated environments while simultaneously producing energy. mdpi.commdpi.com

The success of bioremediation is profoundly influenced by various environmental parameters that affect microbial growth and enzymatic activity.

pH : The pH of the soil or water directly impacts the physiological state of microorganisms and the activity of their enzymes. openjournalsnigeria.org.ng For many bacterial species involved in chlorophenol degradation, the optimal pH is near neutral, typically between 7.0 and 7.5. openjournalsnigeria.org.ngresearchgate.neteeer.org For fungal enzymes like laccase, optimal degradation may occur under more acidic conditions, such as a pH of 5.5. biorxiv.org The pH also affects the adsorption of chlorophenols to soil particles, with adsorption generally increasing as the pH decreases. nih.gov

Temperature : Temperature is a critical factor, with an optimal range for the growth of most relevant microorganisms being between 25°C and 35°C. openjournalsnigeria.org.ngresearchgate.net A study on chlorophenol degradation by indigenous soil microorganisms found the optimal temperature to be 30°C. eeer.org Temperatures that are too high can lead to the denaturation of enzymes, halting the degradation process, while very low temperatures significantly slow down microbial metabolism. openjournalsnigeria.org.ng

Soil Organic Matter : Soil organic matter can influence the bioavailability of contaminants. While it can sometimes enhance microbial activity by providing additional nutrients, it can also sorb chlorophenols, making them less available to microorganisms for degradation. The interaction between the contaminant, microorganisms, and soil matrix is complex and site-specific.

Table 1: Optimal Conditions for Chlorophenol Biodegradation

| Microorganism | Compound | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| Serratia sp. | Phenol | 7.5 | 30 | openjournalsnigeria.org.ng |

| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol (B41353) | 7.5 | 29.6 | researchgate.net |

| Indigenous Soil Microorganisms | Chlorophenols | 7.0 | 30 | eeer.org |

| Immobilized White Rot Fungi Mix | 2,4-Dichlorophenol | 5.5 | Not Specified | biorxiv.org |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. researchgate.net These methods are particularly effective for degrading recalcitrant compounds like tetrachlorophenols that are resistant to conventional biological treatments. researchgate.netnih.gov AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which act as powerful oxidizing agents. mdpi.com

The Fenton and photo-Fenton processes are widely used AOPs for treating contaminated water. researchgate.net

Fenton Process : The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺) to produce hydroxyl radicals (•OH). These radicals then attack and mineralize the organic pollutant. The efficiency of the Fenton process is highly dependent on several factors, including the initial pH and the concentrations of the iron catalyst and H₂O₂. nih.gov Studies on the degradation of 2,4,6-trichlorophenol using zero-valent iron (ZVI or Fe⁰) to activate H₂O₂ showed that the process is most efficient at an acidic pH of around 3.2. nih.gov At higher pH values, the degradation rate decreases due to the decomposition of H₂O₂ and the formation of inactive Fe³⁺-hydroxo complexes. nih.gov

Photo-Fenton Process : The photo-Fenton process is an enhancement of the Fenton reaction that incorporates ultraviolet (UV) or visible light. The irradiation accelerates the regeneration of the Fe²⁺ catalyst from Fe³⁺ and promotes the photolysis of H₂O₂, leading to the generation of additional hydroxyl radicals. This synergy significantly increases the rate and efficiency of pollutant degradation compared to the standard Fenton process. researchgate.net

Table 2: Degradation of 2,4,6-Trichlorophenol by Fe⁰/H₂O₂ (Fenton-like) Process

| Fe⁰ Dosage (g/L) | H₂O₂ Concentration (mM) | Initial pH | Degradation Efficiency (30 min) | Source |

|---|---|---|---|---|

| 0.1 | 1 | 3.2 | >90% | nih.gov |

| 0.02 | 1 | 3.2 | ~60% | nih.gov |

| 0.2 | 1 | 3.2 | ~95% | nih.gov |

| 0.1 | 1 | >5 | Decreased Rapidly | nih.gov |

Electrochemical Oxidation Processes

Electrochemical oxidation has emerged as a promising technology for the remediation of wastewater contaminated with chlorinated phenols, including this compound. This method utilizes the direct or indirect oxidation of pollutants at an anode surface. The effectiveness of this process is highly dependent on the electrode material, current density, and the chemical structure of the target compound.

Direct anodic oxidation involves the formation of a radical cation from the chlorophenol, which then undergoes further reactions, including oxidation to benzoquinone derivatives, ring-opening to form carboxylic acids like muconic, maleic, and oxalic acids, and ultimately, mineralization to CO2. dss.go.th Indirect oxidation, on the other hand, relies on the electrochemical generation of powerful oxidizing species, such as hydroxyl radicals (•OH), which then attack and degrade the pollutant molecules. osti.gov

Research has shown that the choice of anode material significantly influences the degradation mechanism and efficiency. Anode materials are broadly categorized into "active" and "non-active" types.

Active Anodes (e.g., Platinum (Pt), Iridium dioxide (IrO2)) : These materials have a low oxygen evolution overpotential and participate directly in the oxidation process through the formation of higher oxides. However, they are often less efficient for complete mineralization and can be prone to "fouling," where the electrode surface becomes coated with polymeric byproducts, reducing its effectiveness. dss.go.thosti.gov

Non-active Anodes (e.g., Tin dioxide (SnO2), Lead dioxide (PbO2)) : These anodes possess a high oxygen evolution overpotential, which favors the generation of hydroxyl radicals from water oxidation. These hydroxyl radicals are highly reactive and non-selective, leading to more efficient and complete mineralization of organic pollutants. dss.go.thosti.gov

Studies comparing different anode materials for the oxidation of various chlorinated phenols have revealed that reactivity is anode-dependent. For instance, the ease of oxidation for more heavily chlorinated phenols follows the order SnO2 > IrO2 > PbO2. dss.go.th The efficiency of the process is also influenced by the degree of chlorination on the phenol ring. At dimensionally stable anodes (DSAs) like SnO2 and IrO2, the ease of oxidation generally increases with a higher number of chlorine substituents on the phenol. dss.go.th

A significant challenge in the electrochemical oxidation of phenols is anode fouling, which occurs when electrochemically generated phenoxy radicals polymerize on the electrode surface. This passivation is more likely to happen at potentials where water is also oxidized, suggesting the involvement of hydroxyl radicals in the formation of the oligomeric film that coats the anode. osti.gov Despite this challenge, high current efficiencies, exceeding 50% under certain conditions, can be achieved for the degradation of compounds like 4-chlorophenol at PbO2, SnO2, and IrO2 anodes, particularly at low current densities. osti.gov

Table 1: Comparison of Anode Materials in Electrochemical Oxidation of Chlorinated Phenols

| Anode Material | Type | Primary Oxidation Mechanism | Efficiency for Highly Chlorinated Phenols | Susceptibility to Fouling |

| Platinum (Pt) | Active | Direct Electron Transfer / Surface Reactions | Lower | High |

| Iridium Dioxide (IrO2) | Active | Direct Electron Transfer / Surface Reactions | Moderate | Moderate |

| Lead Dioxide (PbO2) | Non-active | Mediated by Hydroxyl Radicals | Lower | Low |

| Tin Dioxide (SnO2) | Non-active | Mediated by Hydroxyl Radicals | High | Low |

Hybrid Remediation Technologies (e.g., Pulse Electric Discharge Coupled with Bioremediation)

Hybrid remediation technologies that combine different treatment processes are being developed to overcome the limitations of individual methods. A notable example for treating recalcitrant compounds like 2,3,5,6-tetrachlorophenol (TeCP) is the coupling of a physical pretreatment, such as Pulse Electric Discharge (PED), with conventional bioremediation. nih.gov This two-stage approach aims to use an energy-intensive method to partially degrade or transform the highly toxic parent compound into more biodegradable intermediates, which are then mineralized by microorganisms. nih.govpsu.edu

The PED process involves applying repetitive, short, high-voltage electrical discharges to an aqueous solution. This generates a plasma environment containing highly reactive species like hydroxyl radicals, which can initiate the degradation of persistent organic pollutants. nih.gov In a study on the degradation of TeCP, the compound was treated in a PED reactor as an aerosol. nih.gov The initial physical treatment did not completely mineralize the compound but converted it into less chlorinated and more easily biodegradable substances. nih.govpsu.edu

Following the PED pretreatment, the effluent is subjected to bioremediation using an acclimated microbial consortium, such as activated sludge. Research has demonstrated a significant synergistic effect when combining these two techniques. Microorganisms that struggle to degrade the parent compound can effectively mineralize the intermediates produced during the PED stage. nih.gov For the related compound 2,4,5-trichlorophenol (B144370), this combined approach resulted in a 2.3-fold increase in the concentration of the compound degraded and a 3.3-fold increase in total organic carbon removal compared to what bacteria could achieve alone. nih.gov The study confirmed that TeCP was also mineralized by the acclimated activated sludge after being pre-treated with PED. nih.gov

This hybrid strategy proves effective because the initial energy input from the PED breaks down the complex and toxic structure of highly chlorinated phenols, making them accessible to microbial attack. This overcomes the inherent recalcitrance and toxicity that often hinder the direct biological treatment of such compounds. nih.govpsu.edu

Table 2: Operational Parameters for Pulse Electric Discharge (PED) Treatment of Chlorinated Phenols

| Parameter | Value |

| Voltage | 55-60 kV |

| Frequency | 385 Hz |

| Pulse Duration | 200 ns |

| Current | 50-60 A |

Data from a study on the degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol. nih.gov

Q & A

Q. What are the recommended storage conditions and handling protocols for Sodium 2,3,5,6-tetrachlorophenolate to ensure stability in laboratory settings?

this compound should be stored refrigerated (0–6°C) in airtight, light-protected containers to prevent degradation. Stability is critical for its use as an analytical standard; deviations in temperature or exposure to UV light can lead to hydrolysis or oxidation. Purity verification via HPLC or NMR is recommended before use in sensitive experiments .

Q. How can researchers synthesize high-purity this compound for analytical applications?

The compound is typically synthesized by neutralizing 2,3,5,6-tetrachlorophenol with sodium hydroxide in an aqueous or alcoholic medium. Key steps include:

Q. What analytical methods are optimal for quantifying this compound in environmental matrices?

- HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) and detection at 280 nm.

- GC-MS: Derivatize with BSTFA to improve volatility. Monitor m/z 231 (base peak) and 233 (chlorine isotope).

- Cross-Validation: Compare results with certified reference materials (CRMs) to address matrix interference .

Advanced Research Questions

Q. Why does this compound exhibit stronger chemiluminescence (CL) in advanced oxidation processes (AOPs) compared to higher chlorinated phenols?

The sodium salt’s ionic nature enhances solubility, facilitating rapid reaction with hydroxyl radicals (•OH) in AOPs. The para-chlorine substitution pattern (2,3,5,6) stabilizes the intermediate semiquinone radicals, leading to intense CL via singlet oxygen (¹O₂) emission. Computational studies (DFT) suggest lower activation energy for radical formation compared to pentachlorophenol derivatives .

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural isomers?

- Steric Effects: The 2,3,5,6-substitution creates steric hindrance, reducing nucleophilic attack compared to 2,4,5,6-isomers.

- Electronic Configuration: Electron-withdrawing chlorine groups lower the pKa (≈6.8), enhancing deprotonation in basic media.

- Experimental Controls: Standardize pH (7–9) and oxidant concentrations (e.g., H₂O₂) to minimize variability .

Q. What degradation pathways dominate for this compound in aerobic vs. anaerobic environments, and how can intermediates be tracked?

- Aerobic: Microbial degradation by Mycena avenacea yields 2,3,5,6-tetrachlorohydroquinone (TeCHQ) via hydrolytic dechlorination.

- Anaerobic: Reductive dechlorination produces 3,5-dichlorophenol as a terminal metabolite.

- Tracking Methods: Use LC-QTOF-MS with isotopic labeling (¹³C) to distinguish biotic vs. abiotic pathways .

Q. What computational models are effective for predicting the environmental persistence and toxicity of this compound?

- QSAR Models: EPI Suite’s BIOWIN predicts moderate biodegradability (BIOWIN3 = 0.3).

- Toxicity Prediction: ECOSAR classifies the compound as “very toxic” to aquatic organisms (LC50 = 0.1 mg/L for Daphnia magna).

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess adsorption coefficients (Koc) .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s antimicrobial efficacy while minimizing cross-reactivity?

- Minimum Inhibitory Concentration (MIC): Use broth microdilution assays (CLSI M7-A9) with E. coli (ATCC 25922) and S. aureus (ATCC 29213).

- Controls: Include sodium benzoate and 2,3,5,6-tetrachloroanisole to differentiate specific vs. nonspecific effects.

- Statistical Analysis: Apply ANOVA with Tukey’s HSD test (p < 0.05) for dose-response validation .

Q. What strategies mitigate matrix interference when detecting this compound in complex samples like wastewater sludge?

- Sample Preparation: Solid-phase extraction (SPE) with HLB cartridges, eluted using methanol/acetone (80:20).

- Matrix-matched Calibration: Spike analyte-free sludge extracts to account for ion suppression in LC-MS/MS.

- Post-column Infusion: Monitor signal suppression/enhancement during LC-MS runs .

Data Interpretation and Reporting

Q. How to reconcile discrepancies in reported half-life (t₁/₂) values for this compound across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.